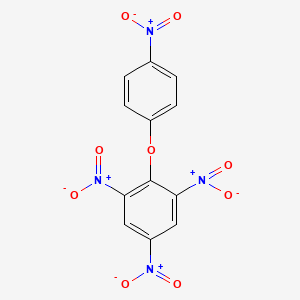

1,3,5-Trinitro-2-(4-nitrophenoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10242-31-6 |

|---|---|

Molecular Formula |

C12H6N4O9 |

Molecular Weight |

350.2 g/mol |

IUPAC Name |

1,3,5-trinitro-2-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H6N4O9/c17-13(18)7-1-3-9(4-2-7)25-12-10(15(21)22)5-8(14(19)20)6-11(12)16(23)24/h1-6H |

InChI Key |

FVMZZFXJYIQEKS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

10242-31-6 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Trinitro 2 4 Nitrophenoxy Benzene

Strategies for Aromatic Nitration and Multinitration

The introduction of multiple nitro groups onto a benzene (B151609) ring is a key step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution reactions.

The synthesis of trinitrobenzene scaffolds is accomplished through electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. total-synthesis.commasterorganicchemistry.com In the case of nitration, the electrophile is the nitronium ion (NO₂⁺). chemistrysteps.combyjus.commasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring's π-electrons on the electrophile, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.edulibretexts.org The aromaticity is then restored by the loss of a proton. msu.edu

The generation of the nitronium ion is typically achieved by reacting nitric acid with a stronger acid, such as sulfuric acid. chemistrysteps.combyjus.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. byjus.com

Introducing multiple nitro groups onto a benzene ring requires a sequential approach. The first nitration of benzene proceeds readily to form nitrobenzene (B124822). chemistrysteps.com However, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack. chemistrysteps.comstackexchange.com

Consequently, the second and third nitrations require progressively harsher reaction conditions, such as higher temperatures and the use of fuming nitric acid. chemistrysteps.com The strongly deactivating nature of the existing nitro groups directs the incoming nitro groups to the meta positions. chemistrysteps.com For example, the nitration of nitrobenzene will primarily yield 1,3-dinitrobenzene (B52904). Further nitration of 1,3-dinitrobenzene under even more forcing conditions can lead to the formation of 1,3,5-trinitrobenzene (B165232). wikipedia.org

An alternative route to 1,3,5-trinitrobenzene involves the decarboxylation of 2,4,6-trinitrobenzoic acid. wikipedia.orgorgsyn.org

Formation of Aryl Ether Linkages via Nucleophilic Aromatic Substitution (SNAr) Reactions

The ether linkage in 1,3,5-Trinitro-2-(4-nitrophenoxy)benzene is formed through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups. wikipedia.org

The SNAr mechanism is a two-step process: addition of the nucleophile followed by elimination of the leaving group. pressbooks.pubnumberanalytics.com The aromatic ring, which is made electron-deficient by the presence of nitro groups, is attacked by a nucleophile. wikipedia.org This attack forms a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.orgresearchgate.net

The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions relative to the point of nucleophilic attack. wikipedia.orgnumberanalytics.com In the second step of the reaction, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub The rate-determining step is typically the formation of the Meisenheimer complex. numberanalytics.comresearchgate.net

The successful synthesis of this compound via an SNAr reaction hinges on the optimization of several reaction parameters. A suitable precursor for this reaction would be 2-chloro-1,3,5-trinitrobenzene (picryl chloride), where the chlorine atom serves as the leaving group. The nucleophile would be the 4-nitrophenoxide ion, generated from 4-nitrophenol (B140041) in the presence of a base.

Key factors to consider for optimization include:

Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. researchgate.net

Base: A base is required to deprotonate the 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion. Common bases include potassium carbonate or sodium hydroxide.

Temperature: The reaction temperature will affect the rate of the reaction. Higher temperatures generally lead to faster reaction rates, but can also lead to the formation of side products.

Concentration: The concentration of the reactants can also play a role in the reaction outcome.

A study on the synthesis of a similar compound, p-nitrophenyl ethanol (B145695) ether, found that the molar ratio of the reactants, reaction temperature, and catalyst concentration were all important factors in maximizing the yield. researchgate.net

Synthesis of Precursor Building Blocks

The synthesis of this compound requires the preparation of two key precursor molecules: a suitably substituted trinitrobenzene derivative and 4-nitrophenol.

A common precursor for the trinitrobenzene portion is Picryl chloride (2-chloro-1,3,5-trinitrobenzene). It is a pale yellow crystalline solid that is highly reactive due to the presence of the nitro groups. ontosight.ai Picryl chloride can be synthesized through the chlorination of picric acid (2,4,6-trinitrophenol). ontosight.ai One method involves the reaction of pyridine (B92270) picrate (B76445) with phosphorus oxychloride or phosgene, with yields reported to be in the range of 97 to 100%. cdnsciencepub.comresearchgate.net The synthesis can also be carried out by reacting dry pyridine picrate with phosphorus oxychloride in benzene. prepchem.com

The second precursor, 4-Nitrophenol , can be prepared by the nitration of phenol (B47542) with dilute nitric acid at room temperature. wikipedia.org This reaction produces a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, which can then be separated. wikipedia.org Another method involves the diazotization of 4-nitroaniline (B120555) followed by hydrolysis of the resulting diazonium salt. stuba.sk

Preparation of Functionalized Nitrobenzene and Phenol Derivatives

The synthesis of the target molecule requires the preparation of a key functionalized phenol derivative, namely 4-nitrophenol. This compound serves as the nucleophilic component in the final etherification step after conversion to its corresponding phenoxide.

The most common method for synthesizing 4-nitrophenol is the direct nitration of phenol. wikipedia.org This electrophilic aromatic substitution reaction is typically carried out using dilute nitric acid at room temperature. The reaction yields a mixture of ortho- and para-nitrophenol, which then must be separated. wikipedia.orgprepchem.com

A representative laboratory-scale procedure involves the dropwise addition of a mixture of phenol and water to a solution of sodium nitrate (B79036) in concentrated sulfuric acid, while maintaining a low temperature (below 20°C). prepchem.com After the reaction is complete, the isomeric products are separated. Steam distillation is a common technique for this separation, as o-nitrophenol is volatile in steam while p-nitrophenol is not. prepchem.com The non-volatile p-nitrophenol remaining in the distillation flask can then be purified by recrystallization from acidified water to yield long, nearly white needles. prepchem.com

| Reactants | Reagents | Conditions | Product(s) | Yield |

| Phenol | Sodium Nitrate, Sulfuric Acid, Water | < 20°C, followed by steam distillation and recrystallization | 4-Nitrophenol (and o-nitrophenol) | ~40g of each isomer from 94g of phenol prepchem.com |

An alternative approach for the preparation of 4-nitrophenol involves the diazotization of 4-nitroaniline, followed by hydrolysis of the resulting diazonium salt. stuba.sk This method, known as the Griess reaction, can be useful when specific substitution patterns are required. stuba.sk

Synthesis of Trinitrobenzene Halide Precursors

The electrophilic component required for the synthesis of the target diaryl ether is a highly activated trinitrobenzene halide. A common and effective precursor is 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). The synthesis of this compound is a multi-step process starting from 1,3,5-trichlorobenzene (B151690) (TCB). scielo.br

The nitration of TCB to TCTNB requires harsh reaction conditions due to the deactivating effect of the chlorine atoms on the benzene ring. scielo.br The process involves treating TCB with a potent nitrating mixture, typically consisting of an excess of 90-95% nitric acid and 25-30% oleum (B3057394) (fuming sulfuric acid). scielo.br The reaction is conducted at elevated temperatures, around 150°C, with vigorous stirring for several hours to ensure the introduction of three nitro groups onto the aromatic ring. scielo.br After the reaction, the mixture is carefully quenched with water, causing the product to precipitate. The solid TCTNB is then isolated by filtration. scielo.br This method can achieve high yields, although the purity may require further refinement. scielo.br

| Starting Material | Nitrating Agents | Temperature | Reaction Time | Product | Yield | Purity |

| 1,3,5-Trichlorobenzene | 90-95% Nitric Acid, 25-30% Oleum | 150°C | 2.5 hours | 1,3,5-Trichloro-2,4,6-trinitrobenzene | 91% | 89% |

The presence of three strongly electron-withdrawing nitro groups on the benzene ring makes the chlorine atoms in TCTNB highly susceptible to nucleophilic aromatic substitution. This high degree of activation is crucial for the subsequent etherification step. libretexts.orgwikipedia.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for chemical synthesis. These principles are particularly relevant to the production of nitroaromatic compounds, which often involves hazardous reagents and conditions.

One of the most significant advancements is the use of microwave-assisted organic synthesis (MAOS). nih.gov Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. orientjchem.org This is due to efficient heat transfer through dielectric heating, which directly interacts with polar molecules in the reaction mixture. nih.gov For the synthesis of diaryl ethers, microwave-assisted, catalyst-free, and ligand-free methods have been developed. organic-chemistry.orgresearchgate.net These reactions can be carried out using a nitroarene and a phenol in a high-boiling polar solvent like dimethyl sulfoxide (DMSO) with a base such as potassium carbonate, achieving high yields in very short reaction times. organic-chemistry.org This approach avoids the need for copper catalysts often used in traditional Ullmann condensations, which can be a source of heavy metal contamination. wikipedia.orgsynarchive.com

| Technique | Advantages | Typical Conditions |

| Microwave-Assisted Synthesis | - Reduced reaction times (minutes vs. hours) orientjchem.org- Increased yields nih.gov- Enhanced reaction selectivity- Potential for solvent-free reactions nih.gov | Nitroarene, Phenol, K₂CO₃, DMSO, Microwave irradiation (e.g., 8-11 minutes) organic-chemistry.org |

| Use of Greener Solvents | - Reduced environmental impact- Lower toxicity- Improved biodegradability | Polyethylene glycol (PEG-400) nih.gov, Cyrene™ researchgate.net as alternatives to DMF, DMSO, NMP |

| Catalyst-Free Methods | - Avoids heavy metal contamination (e.g., copper, palladium) organic-chemistry.org- Simplifies product purification- Reduces cost | Utilizes the inherent reactivity of highly activated nitroarenes organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 1,3,5 Trinitro 2 4 Nitrophenoxy Benzene

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For 1,3,5-Trinitro-2-(4-nitrophenoxy)benzene (C₁₂H₆N₄O₉), the theoretical monoisotopic mass is calculated to be 350.013478 Da. chemicalbook.com An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Interactive Data Table: Theoretical Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆N₄O₉ |

| Theoretical Monoisotopic Mass (Da) | 350.013478 |

Note: Experimental HRMS data for this compound is not available in the reviewed literature.

Elucidation of Fragmentation Pathways

The study of fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) provides valuable insights into the chemical structure of a molecule. While no specific fragmentation data for this compound has been published, general fragmentation patterns for nitroaromatic compounds often involve the loss of nitro groups (NO₂) and other characteristic cleavages. A detailed analysis for this specific compound would require experimental data that is currently unavailable.

X-ray Crystallography for Definitive Solid-State Structure

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Such data would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings and the orientation of the nitro groups relative to the rings. However, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. An analysis of the crystal packing of this compound would shed light on these interactions and how they contribute to the stability of the crystal. Without a determined crystal structure, this analysis cannot be performed.

Computational and Theoretical Investigations of 1,3,5 Trinitro 2 4 Nitrophenoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and stability of molecules. For complex structures like 1,3,5-Trinitro-2-(4-nitrophenoxy)benzene, these methods offer insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can obtain an optimized molecular geometry that corresponds to a minimum on the potential energy surface.

The nitro groups themselves are known to be electron-withdrawing and can influence the geometry of the benzene (B151609) rings to which they are attached. DFT calculations on similar substituted nitrobenzenes have shown that the presence of nitro groups can lead to slight distortions in the benzene ring from a perfect hexagonal geometry. For instance, the C-N bond lengths are typically around 1.47-1.49 Å, and the N-O bond lengths are in the range of 1.21-1.23 Å. The bond angles within the benzene rings may also deviate slightly from the ideal 120° to accommodate the bulky and electron-withdrawing nitro substituents.

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Nitrophenyl Ether Moiety (using DFT B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | ~1.36 - 1.40 Å |

| Bond Length | C-N (nitro) | ~1.47 - 1.49 Å |

| Bond Length | N-O (nitro) | ~1.21 - 1.23 Å |

| Bond Angle | C-O-C (ether) | ~118° - 120° |

| Bond Angle | O-N-O (nitro) | ~124° - 126° |

Note: These are representative values based on calculations for structurally similar nitrated diphenyl ethers. The exact values for this compound would require a specific calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In this compound, the presence of multiple electron-withdrawing nitro groups is expected to significantly lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the phenoxy moiety, which is more electron-rich compared to the highly electron-deficient trinitrophenyl ring. Conversely, the LUMO is expected to be predominantly located on the 1,3,5-trinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the three nitro groups.

A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily excited. For nitroaromatic compounds, the HOMO-LUMO gap is typically in the range of 3-4 eV. This relatively small gap is consistent with the known reactivity of such compounds. Theoretical calculations on similar nitroaromatic derivatives have shown that increasing the number of nitro groups tends to decrease the HOMO-LUMO gap, thereby increasing the molecule's electrophilicity. ontosight.ai

Table 2: Representative Frontier Orbital Energies and Electronic Properties for a Tetranitro Diphenyl Ether Analogue

| Property | Value (eV) |

| HOMO Energy | ~ -8.0 to -9.0 |

| LUMO Energy | ~ -4.0 to -5.0 |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 |

Note: These values are illustrative and based on DFT calculations of analogous polynitrated aromatic ethers. The precise values for the title compound may vary.

Reaction Mechanism Studies

Understanding the reaction mechanisms leading to the formation of this compound is crucial for controlling its synthesis and predicting potential byproducts. Computational modeling provides valuable insights into the intricate pathways of these reactions.

The synthesis of this compound involves multiple nitration steps on substituted benzene rings. The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). Theoretical studies, often employing DFT, have elucidated the mechanism of this reaction in great detail. researchgate.neteurjchem.com

The reaction typically proceeds through the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring. The rate-determining step is generally the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. researchgate.net The presence of substituents on the benzene ring significantly influences both the rate and regioselectivity of the nitration.

In the context of synthesizing the title compound, the nitration of a phenoxybenzene precursor would be influenced by the directing effects of the phenoxy group (ortho-, para-directing and activating) and any existing nitro groups (meta-directing and deactivating). Computational studies can model the transition states and intermediates for attack at different positions on the ring, allowing for the prediction of the most favorable reaction pathway and the likely distribution of isomers. For instance, the nitration of nitrobenzene (B124822) has been computationally shown to favor the meta position due to the deactivating nature of the nitro group. researchgate.net

The ether linkage in this compound is likely formed through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile (in this case, a 4-nitrophenoxide) attacks an electron-deficient aromatic ring that is substituted with a good leaving group (such as a halogen).

The presence of strongly electron-withdrawing groups, such as the three nitro groups on the 1,3,5-trinitrobenzene (B165232) precursor, is essential for the SNAr mechanism to proceed. These groups stabilize the negative charge of the intermediate Meisenheimer complex, which is formed upon the addition of the nucleophile. masterorganicchemistry.com

Computational modeling of SNAr reactions can provide detailed information about the reaction pathway, including the structure of the transition states and the Meisenheimer intermediate. nih.gov DFT calculations can be used to determine the activation energies for the formation and decomposition of the intermediate, thereby shedding light on the rate-determining step of the reaction. For nitrated diphenyl ethers, the rate-limiting step is typically the initial attack of the nucleophile to form the stabilized anionic intermediate. ijisrt.com

Prediction of Structure-Property Relationships (Excluding Prohibited Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of chemical compounds based on their molecular structure. For nitroaromatic compounds, these models have been developed to predict a range of physicochemical properties.

By correlating calculated molecular descriptors with experimentally determined properties, QSAR/QSPR models can be established. For a molecule like this compound, relevant molecular descriptors would include electronic parameters (such as HOMO and LUMO energies, dipole moment), steric parameters (molecular volume, surface area), and topological indices.

These models can be used to predict properties such as solubility, and chromatographic retention times. For example, the lipophilicity of a molecule, often quantified by the octanol-water partition coefficient (logP), is a crucial parameter in many applications and can be estimated using QSPR models. The highly nitrated and polar nature of this compound suggests a complex interplay of lipophilic and hydrophilic character that can be explored through such computational models.

Steric and Electronic Effects of Multiple Nitro and Phenoxy Substituents

A comprehensive analysis of the steric and electronic effects resulting from the specific arrangement of three nitro groups on one phenyl ring and a fourth on the phenoxy substituent in this compound is not documented. The interplay of these substituents is expected to significantly influence the molecule's geometry and reactivity. The multiple bulky nitro groups on one ring likely create considerable steric hindrance, potentially forcing the phenyl rings out of planarity. Electronically, the four nitro groups, being powerful electron-withdrawing groups, would drastically reduce the electron density of the aromatic systems. However, without specific computational studies, quantitative data on bond lengths, bond angles, and dihedral angles remain undetermined.

Charge Distribution Analysis and Electrostatic Potential Surfaces

Specific charge distribution analysis, such as Mulliken population analysis, and calculated electrostatic potential surfaces for this compound are not available. Such analyses would provide valuable insights into the electron distribution across the molecule and identify electrophilic and nucleophilic regions. It is anticipated that the oxygen atoms of the nitro groups would exhibit significant negative charge, while the aromatic carbons and the nitrogen atoms of the nitro groups would be electron-deficient. The electrostatic potential surface would likely show strong positive potentials (blue regions) around the hydrogen atoms of the aromatic rings and negative potentials (red regions) localized on the oxygen atoms of the nitro groups. However, precise values and detailed surface topography are absent from the literature.

Due to the lack of specific research findings, no data tables can be generated for this compound.

Crystallographic Polymorphism and Crystal Engineering of Nitroaromatic Systems

Polymorphic Tendencies Observed in Related Trinitrobenzene Derivatives

Polymorphism is a well-documented phenomenon in nitroaromatic compounds, including derivatives of 1,3,5-trinitrobenzene (B165232) (TNB). researchgate.net Different polymorphs of a compound possess distinct crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability. researchgate.net For instance, sym-trinitrobenzene itself has known polymorphs, and new crystalline forms have been discovered even for this long-known compound through controlled crystallization experiments. ias.ac.in

The study of polymorphism extends to more complex systems as well. For example, a ternary adduct involving 2-amino-5-chloropyridine, 9-anthracenecarboxylic acid, and trinitrobenzene was found to exhibit two polymorphic forms. rsc.org One form exists as a ternary molecular salt due to proton transfer, while the other is a neutral ternary co-crystal. rsc.org This case of salt/cocrystal polymorphism highlights the subtle energetic balance that can lead to different crystalline arrangements. rsc.org

The tendency for polymorphism in these systems is often influenced by factors such as conformational flexibility of the molecules and the various possible intermolecular interactions they can form. mdpi.com Even slight changes in molecular structure can alter the polymorphic behavior. For instance, studies on various energetic compounds like 2,4,6-trinitrotoluene (B92697) (TNT), which is structurally related to TNB, have also revealed the existence of different polymorphic forms. researchgate.net The discovery and characterization of these polymorphs are critical for ensuring the consistent performance and safety of such materials.

| Compound/System | Observed Polymorphic Behavior | Key Structural Difference | Reference |

|---|---|---|---|

| sym-Trinitrobenzene (TNB) | Multiple stable crystal forms reported. | Differing arrangements of TNB molecules in the solid state. | researchgate.netias.ac.in |

| (2-amino-5-chloropyridine)·(9-anthracenecarboxylic acid)·(trinitrobenzene) | Two polymorphs: a ternary molecular salt (Form I) and a ternary co-crystal (Form II). | Presence or absence of proton transfer from the carboxylic acid to the pyridine (B92270). | rsc.org |

Role of Intermolecular Interactions in Crystal Structure Formation

The crystal packing of nitroaromatic compounds is governed by a variety of intermolecular interactions, which are often a complex combination of forces with different strengths and directional preferences. ias.ac.in The presence of electron-deficient aromatic rings and electron-withdrawing nitro groups creates a unique electronic environment that facilitates several key interactions.

Key intermolecular interactions in nitroaromatic systems include:

Hydrogen Bonds : While classical hydrogen bond donors may be absent in simple molecules like TNB, weaker C-H···O hydrogen bonds play a significant role in stabilizing the crystal packing. researchgate.net In derivatives containing amino or hydroxyl groups, stronger N-H···O or O-H···O hydrogen bonds become dominant structure-directing interactions. mjcce.org.mkresearchgate.net The nitro group is an effective hydrogen-bond acceptor. researchgate.net

π-π Stacking Interactions : The electron-deficient nature of the trinitrobenzene ring allows for strong π-π stacking interactions, often with electron-rich aromatic systems in co-crystals. mjcce.org.mkresearchgate.net These interactions are crucial in the formation of layered or stacked structures. nih.gov The introduction of nitro groups into a benzene (B151609) molecule can promote the formation of stacking interactions where they might be absent in the parent hydrocarbon. researchgate.net

The interplay of these forces determines the final crystal structure. For example, in the crystals of dinitrobenzene isomers, C-H···O hydrogen bonds and stacking interactions are the primary forces guiding the molecular arrangement. researchgate.net In co-crystals of TNT, the combination of amino-nitro hydrogen bonding and π-π stacking is the main mechanism driving co-crystallization. researchgate.net The development of non-empirical intermolecular force fields, which consider anisotropic atom-atom interactions derived from the molecule's charge density, has improved the ability to predict the crystal structures and relative stabilities of TNB polymorphs. aip.orgnih.gov

Strategies for Controlling Crystallization and Polymorph Selection

Controlling the outcome of a crystallization process to obtain a specific polymorph is a central goal of crystal engineering. Several strategies have been developed to influence nucleation and crystal growth, thereby selecting for a desired crystalline form.

One effective method is the use of tailor-made additives . These are molecules that are structurally similar to the primary compound and can interact with specific crystal faces, either inhibiting or promoting the growth of a particular polymorph. For instance, two previously elusive, stable polymorphs of 1,3,5-trinitrobenzene were successfully crystallized by using trisindane as an additive. researchgate.netias.ac.in The additive is thought to act as a mimic in the crystallization experiment, blocking the formation of one polymorph while favoring another whose growth is less affected. researchgate.net

Solvent selection is another critical parameter. The choice of solvent can influence which polymorph nucleates and grows, often due to differing solute-solvent interactions that can stabilize the clusters of one polymorph over another. researchgate.netchemrxiv.org In some cases, the relative solubility of different polymorphs can be reversed by changing the solvent or introducing additives, thereby making the desired form the thermodynamically favored product under those specific conditions. researchgate.net

Other process variables that can be controlled to guide polymorph selection include:

Supersaturation : The level of supersaturation is a primary driving force for crystallization. Controlling the rate at which supersaturation is generated (e.g., through controlled cooling or solvent evaporation) can influence nucleation rates and favor a specific form. researchgate.netmit.edu

Temperature : Temperature affects both solubility and the relative stability of polymorphs. Crystallizing at different temperatures can yield different crystalline forms, especially for systems that exhibit an enantiotropic relationship where the stability order of polymorphs changes with temperature. rsc.org

Mixing and Seeding : The hydrodynamic conditions within the crystallizer and the introduction of seed crystals of the desired polymorph can effectively direct the crystallization process towards the intended outcome.

Patents also describe specific industrial processes for the crystallization of nitro-aromatic compounds, such as using nitric acid at specific concentrations to control crystal formation and purity. google.comgoogle.com

Co-crystallization Approaches in Highly Nitrated Aromatics

Co-crystallization is a powerful technique in crystal engineering that brings together two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice. nih.gov In the field of highly nitrated aromatics, particularly energetic materials, co-crystallization is employed to modify key physicochemical properties without altering the chemical structure of the constituent molecules. mjcce.org.mkacs.org This approach can improve properties such as density, thermal stability, and sensitivity to external stimuli like impact and friction. mjcce.org.mkbibliotekanauki.pl

The design of co-crystals relies on establishing robust intermolecular interactions between the different components, known as coformers. nih.gov In nitroaromatic systems, common strategies involve pairing an electron-deficient molecule like TNT or TNB with a coformer that can participate in complementary interactions. nih.gov For example, co-crystals of TNT have been formed with 2,3-diaminotoluene, where intermolecular hydrogen bonds between the amino groups of the coformer and the nitro groups of TNT, along with π-π stacking, are the primary driving forces for assembly. mjcce.org.mkresearchgate.net

Various methods are used to prepare co-crystals, including:

Solvent Evaporation : This is the most common method, where the components are dissolved in a suitable solvent, and the co-crystal forms as the solvent slowly evaporates. nih.gov

Slurry Technique : In this method, the components are stirred in a solvent in which they have limited solubility. The stable co-crystal phase will form over time through solvent-mediated transformation. acs.org

Grinding (Mechanochemistry) : The solid components are ground together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation.

Applications of 1,3,5 Trinitro 2 4 Nitrophenoxy Benzene As a Chemical Intermediate

Precursor for Advanced Functional Materials via Chemical Transformations

The transformation of 1,3,5-Trinitro-2-(4-nitrophenoxy)benzene into reactive monomers is a key application. These transformations primarily involve the reduction of its nitro groups to generate polyamine derivatives, which are then used in polymerization reactions to create high-performance materials.

The conversion of aromatic nitro compounds to their corresponding amines is a fundamental and widely utilized reaction in organic synthesis. nih.gov This reduction is the crucial first step in unlocking the potential of this compound as a monomer precursor. The four nitro groups on the molecule can be chemically reduced to primary amino (-NH₂) groups, yielding a tetra-functional amine: 2,4,6-triamino-1-(4-aminophenoxy)benzene .

Commonly employed methods for this type of transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) monohydrate. nih.gov Other established methods involve the use of metals in acidic media, for instance, tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). youtube.com The successful reduction results in a tetra-amine monomer, a molecule with four reactive sites available for subsequent polymerization.

The general reaction is as follows: C₁₂H₆N₄O₉ + 12 H₂ → C₁₂H₁₄N₄O + 8 H₂O

This transformation converts the electron-withdrawing nitro groups into electron-donating amino groups, fundamentally altering the electronic properties and reactivity of the aromatic system. The resulting tetra-amine is a versatile building block for various polymer architectures.

While the complete reduction of this compound yields a tetra-amine, its derivatives are instrumental in creating monomers for hyperbranched polymers. Hyperbranched polyimides (HBPIs) are a class of polymers known for their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups, which distinguish them from their linear counterparts. acs.orgnii.ac.jp

The synthesis of HBPIs often follows an A₂ + Bₓ polycondensation approach, where 'A' represents one type of functional group (e.g., anhydride) and 'B' represents another (e.g., amine), with x being greater than 2. The tetra-amine derived from this compound acts as a B₄ monomer. When this B₄ monomer is reacted with a bifunctional A₂ monomer, such as an aromatic dianhydride, it leads to the formation of a highly branched, three-dimensional polymer structure. rsc.org

The reaction proceeds in two stages:

Polycondensation: The tetra-amine (B₄) reacts with a dianhydride (A₂) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a hyperbranched polyamic acid.

Imidization: The polyamic acid is then converted into the final hyperbranched polyimide through either chemical dehydration or thermal treatment.

This approach allows for the creation of polymers with tailored properties. For example, the thermal and mechanical properties of the resulting HBPIs can be fine-tuned by selecting different dianhydrides. rsc.orgresearchgate.net

Table 1: Examples of Dianhydride (A₂) Monomers for Hyperbranched Polyimide Synthesis

| Dianhydride Monomer | Abbreviation | Structure |

| Pyromellitic dianhydride | PMDA | C₁₀H₂O₆ |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | BTDA | C₁₇H₆O₇ |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | C₁₉H₆F₆O₆ |

| 4,4′-Oxydiphthalic anhydride | ODPA | C₁₆H₆O₇ |

The use of the tetra-amine derived from this compound as a B₄ monomer provides a route to novel HBPIs with potentially enhanced thermal stability and solubility due to the ether linkage and dense aromatic structure.

Building Block for Complex Azo or Amino Functional Compounds

Beyond polymer science, the amino derivatives of this compound are valuable intermediates for synthesizing smaller, highly functionalized molecules such as azo compounds. Azo compounds, characterized by the -N=N- linkage, are widely used as dyes and pigments. plantarchives.org

The synthesis of azo compounds from the tetra-amine intermediate involves a two-step diazotization-coupling process:

Diazotization: One or more of the primary amino groups of 2,4,6-triamino-1-(4-aminophenoxy)benzene are treated with a nitrous acid source (e.g., NaNO₂ and HCl) at low temperatures to form reactive diazonium salts (-N₂⁺Cl⁻).

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline. This electrophilic aromatic substitution reaction forms the stable azo bridge.

By carefully controlling the reaction conditions and choosing different coupling partners, a diverse library of complex, poly-azo dyes can be synthesized. The presence of four amino groups on the precursor molecule allows for the creation of multifunctional dyes with unique chromophoric properties. Methods also exist for the direct synthesis of azo compounds from nitroaromatics, further expanding the synthetic possibilities. researchgate.netresearchgate.net

The resulting polyamine itself is a complex amino-functional compound. Its multiple reactive sites can be used as a scaffold to build more intricate molecules through reactions like acylation, alkylation, or Schiff base formation, making it a versatile platform for constructing novel chemical entities.

Integration into Multicomponent Systems for Specific Chemical Functions

The unique electronic and structural features of this compound and its amino derivative allow for their integration into more complex multicomponent systems.

In its original form, the high nitrogen and oxygen content and the density of nitro groups suggest potential applications in the field of energetic materials. Polynitroaromatic compounds are a well-known class of explosives, and this molecule's structure could be of interest for creating new energetic formulations or co-crystals. nih.gov

After reduction to 2,4,6-triamino-1-(4-aminophenoxy)benzene, the molecule transforms into an excellent ligand for coordination chemistry. The four amino groups, distributed across two aromatic rings, can act as coordination sites for metal ions. This tetra-functional ligand could be used to synthesize:

Metal-Organic Frameworks (MOFs): By reacting the tetra-amine with suitable metal nodes, it is possible to construct porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Coordination Polymers and Complexes: The molecule can form discrete metal complexes or extended coordination polymers with interesting magnetic, optical, or catalytic properties.

The integration of this molecule into such systems allows for the design of materials where the specific functions arise from the combined properties of the organic building block and the other components, such as metal ions or other organic linkers.

Future Research Directions and Unexplored Avenues for 1,3,5 Trinitro 2 4 Nitrophenoxy Benzene

Development of Sustainable and Efficient Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of strong acids, leading to environmental concerns. Future research should prioritize the development of greener and more efficient synthetic methodologies for 1,3,5-Trinitro-2-(4-nitrophenoxy)benzene.

Key Research Objectives:

Alternative Nitrating Agents: Investigating the use of milder and more selective nitrating agents, such as dinitrogen pentoxide (N₂O₅) in aprotic solvents, could reduce the production of acidic waste streams.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer better control over reaction parameters, enhance safety, and allow for more efficient production.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Nitration | HNO₃/H₂SO₄ | High yield | Harsh conditions, significant waste |

| N₂O₅ Nitration | N₂O₅, CH₂Cl₂ | Milder conditions, higher selectivity | Reagent sensitivity and cost |

| Catalytic Nitration | Solid acid catalyst, HNO₃ | Catalyst recyclability, reduced waste | Catalyst deactivation, lower yields |

| Flow Synthesis | Optimized reagents in a microreactor | Enhanced safety, precise control | Initial setup cost, potential for clogging |

Exploration of Novel Derivatization and Functionalization Pathways

The functional groups present in this compound, namely the nitro groups and the ether linkage, provide opportunities for a variety of chemical transformations. Exploring these derivatization pathways could lead to new materials with tailored properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups activate the aromatic rings towards nucleophilic attack. Reactions with various nucleophiles could lead to the synthesis of a library of new compounds with diverse functionalities.

Reduction of Nitro Groups: Selective reduction of one or more nitro groups to amino groups would yield highly functionalized building blocks for the synthesis of more complex molecules, including new energetic materials or precursors for polymers.

Modification of the Ether Linkage: While challenging, cleavage or modification of the ether bond could open up pathways to other classes of compounds.

Potential derivatization reactions and their expected outcomes are summarized in Table 2.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents | Potential Products | Potential Applications |

|---|---|---|---|

| SNAr | Amines, alkoxides, azides | Substituted polynitroaryl ethers | New energetic materials, dyes |

| Nitro Group Reduction | H₂/Pd, NaBH₄ | Amino-substituted derivatives | Polymer precursors, ligands |

| Ether Cleavage | Strong acids (e.g., HBr) | Substituted phenols and benzenes | Synthesis of other functional molecules |

Advanced Characterization Techniques for Solid-State Properties

A thorough understanding of the solid-state properties of this compound is crucial for assessing its potential as an energetic material. The application of advanced characterization techniques can provide valuable insights into its structure-property relationships.

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is paramount. This would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its density and stability.

Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of the atoms in the solid state, complementing the data from X-ray diffraction.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability, decomposition temperature, and kinetic parameters of the compound. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict various properties, including the heat of formation, detonation velocity, and pressure, providing a theoretical framework for experimental findings.

A summary of key solid-state properties to be investigated is provided in Table 3.

Table 3: Key Solid-State Properties and Characterization Techniques

| Property | Characterization Technique(s) | Importance |

|---|---|---|

| Crystal Structure | Single-Crystal X-ray Diffraction | Determines density and packing |

| Polymorphism | Powder X-ray Diffraction, DSC | Affects stability and performance |

| Thermal Stability | TGA, DSC | Key parameter for safety and application |

| Impact and Friction Sensitivity | BAM Fallhammer, Friction Apparatus | Assessment of handling safety |

| Detonation Properties | Computational Modeling (e.g., EXPLO5) | Prediction of performance |

Interdisciplinary Research Opportunities in Materials Science

The unique molecular structure of this compound may lend itself to applications beyond the field of energetic materials. Interdisciplinary research could uncover novel uses in various areas of materials science.

Non-linear Optics: The presence of multiple nitro groups, which are strong electron-withdrawing groups, suggests that this compound and its derivatives could exhibit interesting non-linear optical (NLO) properties.

High-Performance Polymers: The amino-functionalized derivatives of this compound could serve as monomers for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.

Sensing Applications: The electron-deficient nature of the aromatic rings could make this compound a candidate for use in chemical sensors for the detection of electron-rich analytes.

Potential interdisciplinary applications are outlined in Table 4.

Table 4: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale |

|---|---|---|

| Optoelectronics | Non-linear optical materials | High hyperpolarizability due to nitro groups |

| Polymer Chemistry | Monomers for high-performance polymers | Rigid structure and functionalizable groups |

| Sensor Technology | Chemical sensors for electron-rich species | Electron-deficient aromatic system |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,5-Trinitro-2-(4-nitrophenoxy)benzene, and how can reaction conditions be optimized?

- Methodology : Start with a nitro-substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) and a triazole or phenolic precursor. Adapt the reflux method from : dissolve precursors in ethanol with glacial acetic acid as a catalyst, reflux for 4–6 hours, and purify via vacuum filtration . For nitration, introduce nitro groups using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor yield via TLC or HPLC.

- Key Challenges : Competing side reactions (e.g., over-nitration) require precise stoichiometry and cooling.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use NMR (¹H, ¹³C) to confirm aromatic substitution patterns and nitrophenoxy linkages. Compare with spectral data from structurally related compounds like 2,4-dichloro-1-(4-nitrophenoxy)benzene . IR spectroscopy can validate nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups. Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₇Cl₂NO₃: 284.092 g/mol) .

Q. What are the known toxicological and environmental risks associated with this compound?

- Methodology : Cross-reference regulatory data on structurally similar herbicides like nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene), which is banned due to teratogenicity and carcinogenicity . Conduct acute toxicity assays (e.g., LD₅₀ in rodents) and ecotoxicity studies (e.g., algal growth inhibition).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use DFT calculations to map electron density on nitro groups and aromatic rings. Tools like Gaussian or ORCA can simulate transition states for reactions with amines or thiols. Compare predictions with experimental kinetics (e.g., UV-Vis monitoring of nitro group reduction) .

- Data Contradictions : Discrepancies between computational and experimental reactivity may arise from solvent effects or steric hindrance not modeled in simulations.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, NOESY) or deuterated solvents. Cross-validate with X-ray crystallography for unambiguous confirmation, as seen for 3,5-dinitrophenyl derivatives .

- Case Study : For 4-nitrophenoxy groups, compare chemical shifts with methyl 4-(4-formyl-2-nitrophenoxy)benzoate (CAS 400073-96-3) .

Q. How can researchers design degradation studies for this compound in environmental matrices?

- Methodology : Simulate hydrolysis under varying pH (e.g., pH 4–9) and UV irradiation. Monitor degradation products via LC-MS/MS, referencing metabolites like 4-nitrophenol (a common nitroarene breakdown product) .

- Advanced Analysis : Use isotope labeling (¹⁴C or ¹⁵N) to trace nitro group fate in soil or aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.